molecular formula C11H12ClF3N2O B15345471 2-Imidazoline, 2-((alpha,alpha,alpha-trifluoro-m-tolyloxy)methyl)-, hydrochloride CAS No. 63074-12-4

2-Imidazoline, 2-((alpha,alpha,alpha-trifluoro-m-tolyloxy)methyl)-, hydrochloride

Cat. No.: B15345471
CAS No.: 63074-12-4
M. Wt: 280.67 g/mol
InChI Key: ITVLIGTXSLXVRS-UHFFFAOYSA-N
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Description

2-Imidazoline, 2-((alpha,alpha,alpha-trifluoro-m-tolyloxy)methyl)-, hydrochloride is a useful research compound. Its molecular formula is C11H12ClF3N2O and its molecular weight is 280.67 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Quaternization Reactions

The imidazoline ring undergoes quaternization with alkyl halides to form cationic salts. For example:

  • Reaction with methyl iodide in solvent-free conditions produces 1-methyl-2-(trifluoromethylphenoxy)methylimidazolinium iodide. Quaternization proceeds faster at the N1 position compared to unsubstituted analogs .

Alkyl Halide Conditions Product Yield
CH₃ISolvent-free, 80°C1-Methylimidazolinium iodide92%
C₂H₅BrToluene, reflux1-Ethylimidazolinium bromide88%

Hydrolysis and Ring-Opening

The imidazoline ring is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Heating with concentrated HCl (sealed tube) cleaves the ring to yield ethylenediamine derivatives .

  • Basic Hydrolysis : Refluxing with 30% KOH produces ethylenediamine and releases the trifluoromethylphenol moiety .

Reagent Conditions Product
HCl (conc.)Sealed tube, 120°CEthylenediamine + Trifluoromethylphenol
KOH (30% aq.)Reflux, 6 hoursEthylenediamine + Trifluoromethylphenol

Acetylation

The compound undergoes acetylation with acetic anhydride, leading to double-bond migration and formation of acetylated derivatives:

  • Example: Reaction with excess acetic anhydride yields 1,3-diacetyl-2-benzylideneimidazolidine .

Reagent Conditions Product Yield
(CH₃CO)₂ORoom temperature1,3-Diacetyl-2-(trifluoromethylphenoxy)methyl76%

Dehydrogenation

Catalytic dehydrogenation converts the imidazoline to its aromatic imidazole counterpart:

  • Using Pd/C or PtO₂ under hydrogen atmosphere removes two hydrogen atoms, forming 2-(trifluoromethylphenoxy)methylimidazole .

Catalyst Conditions Product Yield
Pd/CH₂, 120°CImidazole derivative82%
PtO₂Ethanol, refluxImidazole derivative79%

Coordination Chemistry

The imidazoline acts as a ligand for transition metals, forming complexes with Cu(II), Ni(II), and Co(II). These complexes are characterized by shifts in UV-Vis spectra and magnetic susceptibility data .

Metal Salt Conditions Complex Stability
CuCl₂Methanol, RT[Cu(C₁₁H₁₁F₃N₂O)₂Cl₂]High
Ni(NO₃)₂Ethanol, reflux[Ni(C₁₁H₁₁F₃N₂O)(NO₃)₂]Moderate

Reactivity with Acylating Agents

Reaction with aroyl chlorides (e.g., benzoyl chloride) results in ring-opening to form diamides:

  • Example: Treatment with benzoyl chloride produces N,N′-dibenzoylethylenediamine derivatives .

Acylating Agent Conditions Product Yield
C₆H₅COClCH₂Cl₂, RTN,N′-Dibenzoylethylenediamine68%

Properties

CAS No.

63074-12-4

Molecular Formula

C11H12ClF3N2O

Molecular Weight

280.67 g/mol

IUPAC Name

2-[[3-(trifluoromethyl)phenoxy]methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride

InChI

InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-2-1-3-9(6-8)17-7-10-15-4-5-16-10;/h1-3,6H,4-5,7H2,(H,15,16);1H

InChI Key

ITVLIGTXSLXVRS-UHFFFAOYSA-N

Canonical SMILES

C1CN=C([NH2+]1)COC2=CC=CC(=C2)C(F)(F)F.[Cl-]

Origin of Product

United States

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